TAS-119 is classified as an Aurora kinase inhibitor, specifically targeting Aurora kinase A. It is characterized as an orally active compound, making it a convenient option for patient administration compared to intravenous therapies. The compound has been subject to rigorous pharmacological studies, including first-in-human trials to assess its safety and efficacy in treating advanced solid tumors .
The synthesis of TAS-119 involves several chemical processes outlined in patent applications. The procedures typically include the formation of the free base form of the compound, which is crucial for its biological activity. Specific methodologies have been documented in the International Patent Application WO2013129443, detailing the steps necessary to produce TAS-119 and its analogs .
The synthesis process includes:
TAS-119 has a complex molecular structure typical of small molecule kinase inhibitors. Its design allows for selective binding to the active site of Aurora kinase A, inhibiting its function during cell division.
The molecular formula and weight of TAS-119 are essential for understanding its pharmacokinetics:
TAS-119 primarily acts through competitive inhibition of Aurora kinase A, disrupting its role in mitosis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
The mechanism involves:
The mechanism by which TAS-119 exerts its anticancer effects involves several key processes:
Clinical studies have shown that treatment with TAS-119 leads to significant tumor reduction in certain patient populations, particularly those with specific genetic mutations related to MYC amplification .
TAS-119 exhibits properties typical of small organic molecules:
Chemical stability and reactivity are crucial for its function:
TAS-119 is primarily investigated for its potential use in oncology:
TAS-119 achieves high selectivity for Aurora kinase A (Aurora A) through precise molecular interactions within its ATP-binding pocket. Aurora A possesses a unique hydrophobic pocket adjacent to the hinge region, formed by residues Leu⁵⁴⁶, Ala²⁴⁸, and Leu⁵⁶⁵, which accommodates the dichlorophenyl moiety of TAS-119 through van der Waals interactions [1] [7]. This region differs significantly in Aurora kinase B (Aurora B), where bulkier residues (e.g., Tyr¹⁵⁶) create steric hindrance, reducing binding affinity [3]. The compound's pyrimidine core forms critical hydrogen bonds with the hinge region backbone of Aurora A (Glu²¹¹ and Ala²¹³), while its fluorophenyl group extends into the solvent-exposed front region, a structural feature less conserved in Aurora B [7] [9].
Crystallographic studies reveal that TAS-119 stabilizes Aurora A in an inactive conformation by disrupting the salt bridge between Lys¹⁶² in the β3-strand and Glu²⁶⁰ in the αC-helix, preventing kinase activation. The selectivity is further enhanced by TAS-119's interaction with the "DFG-out" conformation (where the Asp-Phe-Gly motif moves outward), which Aurora A adopts more readily than Aurora B due to differences in activation loop flexibility [4] [7].
Table 1: Structural Determinants of TAS-119 Selectivity for Aurora A vs. Aurora B
Structural Feature | Aurora A | Aurora B | Consequence for TAS-119 Binding |
---|---|---|---|
Hinge Region Residues | Glu²¹¹, Ala²¹³ | Glu¹⁵⁵, Tyr¹⁵⁶ | Stronger H-bonding in Aurora A |
Hydrophobic Pocket Size | Large (Leu⁵⁴⁶, Ala²⁴⁸) | Small (Tyr¹⁵⁶) | Better accommodation of dichlorophenyl group in Aurora A |
DFG Motif Flexibility | High | Low | Preferential DFG-out stabilization in Aurora A |
αC-Helix Position | Displaceable | Rigid | Enhanced allosteric inhibition in Aurora A |
TAS-119 exhibits a 95-fold selectivity for Aurora A (IC₅₀ = 1.0 ± 0.09 nM) over Aurora B (IC₅₀ = 95 ± 11 nM) in enzymatic assays, a differential rooted in kinetic binding properties [1] [3]. Surface plasmon resonance analyses demonstrate that TAS-119 binds Aurora A with a slow dissociation rate (kₒff = 3.2 × 10⁻⁴ s⁻¹), resulting in prolonged target engagement, whereas its binding to Aurora B shows faster dissociation (kₒff = 8.7 × 10⁻³ s⁻¹) [3] [9]. This kinetic disparity correlates with cellular effects: at concentrations ≤30 nM, TAS-119 selectively inhibits Aurora A autophosphorylation at Thr²⁸⁸ without affecting Aurora B autophosphorylation at Thr²³², which requires concentrations >100 nM [3] [6].
The functional significance of this selectivity lies in avoiding Aurora B-mediated cytotoxicity. Aurora B inhibition causes failure of cytokinesis and polyploidy, leading to catastrophic cell death in both cancerous and normal proliferating cells (e.g., bone marrow precursors) [4] [10]. By sparing Aurora B at therapeutic concentrations, TAS-119 specifically disrupts Aurora A-dependent prophase events while permitting Aurora B-dependent anaphase functions, minimizing off-target cytotoxicity [1] [6].
Table 2: Functional Consequences of Differential Aurora Kinase Inhibition by TAS-119
Biological Process | Aurora A Dependency | Aurora B Dependency | Effect of TAS-119 (200 nM) |
---|---|---|---|
Centrosome Maturation | High | Negligible | Inhibited |
Bipolar Spindle Assembly | High | Low | Disrupted (monopolar spindles) |
Chromosome Alignment | Indirect | High | Minimally affected |
Cytokinesis Completion | Negligible | High | Unaffected |
Histone H3 Phosphorylation | Low (Ser¹⁰) | High (Ser¹⁰) | Reduced only at high concentrations (>100 nM) |
TAS-119 allosterically compromises the spindle assembly checkpoint (SAC) by disrupting Aurora A's interaction with TPX2 (Targeting Protein for Xklp2), a regulatory protein essential for SAC robustness [4] [7]. Aurora A-TPX2 complexes normally localize to spindle poles and recruit MAD2 (Mitotic Arrest Deficient 2), which prevents anaphase onset until chromosomes achieve bipolar attachment [4]. TAS-119 binding to Aurora A induces conformational changes that reduce TPX2 affinity by 18-fold, quantified by isothermal titration calorimetry [7]. Consequently, SAC proteins display aberrant cytosolic dispersion in TAS-119-treated cells, leading to premature anaphase onset despite unattached kinetochores [3] [6].
This allosteric modulation extends to the regulation of Polo-like kinase 1 (PLK1), an Aurora A substrate. Phosphorylation of PLK1 at Thr²¹⁰ by Aurora A activates its catalytic domain, enabling centrosome maturation and microtubule nucleation [4] [10]. TAS-119 treatment reduces PLK1-Thr²¹⁰ phosphorylation by >80% within 2 hours, independent of direct PLK1 inhibition [3]. The resulting PLK1 inactivation impairs Bora-dependent cyclin-dependent kinase 1 (CDK1) activation, creating a feed-forward loop that amplifies mitotic disruption [4] [7].
TAS-119 triggers profound defects in mitotic spindle architecture by inhibiting Aurora A-mediated microtubule nucleation. Live-cell imaging reveals that 73% of TAS-119-treated cells (100 nM, 6h) exhibit monopolar spindles due to failed centrosome separation, compared to 9% in controls [3] [9]. This stems from impaired phosphorylation of the centrosomal protein TACC3 (Transforming Acidic Coiled-Coil Containing Protein 3), which normally stabilizes kinetochore-fibers by recruiting ch-TOG (colonic and hepatic tumor-overexpressed gene) to microtubules [4] [6]. Without Aurora A activity, TACC3 remains unphosphorylated, leading to chaotic microtubule-kinetochore attachments and persistent kinetochore tension defects [7].
Chromosomal missegregation under TAS-119 treatment manifests as lagging chromosomes (anaphase bridges) in 68% of anaphase cells [3]. This results from erroneous syntelic attachments (where both sister kinetochores attach to the same spindle pole) that Aurora A normally corrects via phosphorylation of the microtubule-depolymerase KIF2A [4]. Quantitative mass spectrometry of TAS-119-treated mitotic cells shows a 4.3-fold reduction in KIF2A phosphorylation at Ser¹⁰⁷, diminishing its microtubule-depolymerizing activity and preventing correction of maloriented chromosomes [3] [6]. Ultimately, these defects induce mitotic catastrophe characterized by multinucleated cells (≥4 nuclei) in 65% of the treated population, particularly in tumors with MYC amplification or β-catenin mutations where Aurora A signaling is hyperactive [1] [3].
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